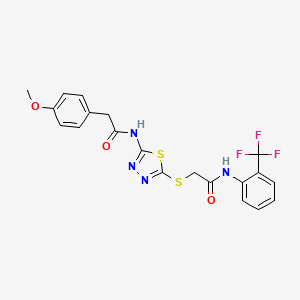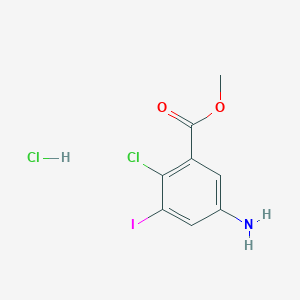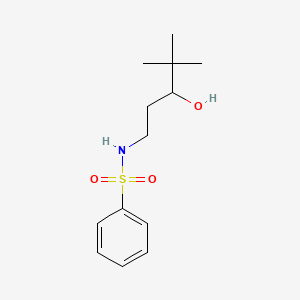
2-(4-methoxyphenyl)-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives has been explored in various studies. In one approach, derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized by cyclization with thiosemicarbazide using phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) as catalysts . Another study reported the synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives through an amidation reaction using EDC and HOBt in acetonitrile at room temperature . These methods demonstrate the versatility in synthesizing thiadiazole derivatives, which could be applicable to the synthesis of 2-(4-methoxyphenyl)-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide.
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various spectroscopic methods, including infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), and mass spectrometry (MS) . These techniques are crucial for verifying the correct molecular structure, which is essential for understanding the chemical properties and potential biological activities of the compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiadiazole derivatives typically include cyclization and amidation reactions. Cyclization reactions are used to form the thiadiazole ring, while amidation reactions are employed to introduce the acetamide group . These reactions are key steps in the synthesis of thiadiazole derivatives and can influence the final compound's biological activity.
Physical and Chemical Properties Analysis
The physical properties, such as melting points, were determined for the synthesized thiadiazole derivatives . These properties are important for the characterization and purity assessment of the compounds. The chemical properties, including reactivity and stability, can be inferred from the molecular structure and substituents present in the thiadiazole ring. For instance, the presence of electron-donating or electron-withdrawing groups can significantly affect the compound's reactivity.
Biological Activity
The synthesized thiadiazole derivatives have been evaluated for their biological activities. Antimicrobial activities were assessed in vitro against several strains of microbes, with significant activity reported for the compounds . In another study, the anticancer activity was evaluated using the MTT procedure in vitro against various cancer cell lines, including neuroblastoma, colon cancer, and prostate cancer. Although none of the derivatives showed superior activity to the reference drug doxorubicin, certain derivatives exhibited notable cytotoxic activity against specific cell lines . Additionally, pharmacological tests on related compounds indicated anti-inflammatory and analgesic activities .
Wissenschaftliche Forschungsanwendungen
Selective Human Adenosine A3 Receptor Antagonists Compounds with a methoxy group in the 4-position of the phenyl ring, including those related to the specified chemical structure, have been synthesized and evaluated as selective antagonists for human adenosine A3 receptors. These compounds have shown great increases in binding affinity and selectivity for human adenosine A3 receptors, indicating potential therapeutic applications in treating diseases related to adenosine A3 receptor activity (Jung et al., 2004).
Antimicrobial Activities Related thiadiazole derivatives have been synthesized and demonstrated antimicrobial activities against bacterial and fungal isolates. These studies suggest the potential use of such compounds in developing new antimicrobial agents (Wardkhan et al., 2008).
Glutaminase Inhibitors Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, structurally related to the specified compound, have been synthesized as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors are explored for their therapeutic potential in cancer treatment, highlighting the importance of the thiadiazole moiety in drug design (Shukla et al., 2012).
Anticancer and Antiviral Activities Thiadiazole derivatives have shown promising results in anticancer and antiviral screenings. For example, derivatives of 2-pyrazoline-substituted 4-thiazolidinones have been evaluated for their anticancer and antiviral activities, demonstrating selective inhibition against leukemia cell lines and high activity against Tacaribe virus strain, respectively (Havrylyuk et al., 2013).
Insecticidal Activity Innovative heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research points to the potential agricultural applications of such compounds in pest management strategies (Fadda et al., 2017).
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3S2/c1-30-13-8-6-12(7-9-13)10-16(28)25-18-26-27-19(32-18)31-11-17(29)24-15-5-3-2-4-14(15)20(21,22)23/h2-9H,10-11H2,1H3,(H,24,29)(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJILHRMMCHWBCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,4,5-trimethoxy-N-{4-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl}benzamide](/img/structure/B2552677.png)
![ethyl 4-[({[7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2552678.png)
![5-methyl-1-(4-methylphenyl)-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2552680.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pent-4-enamide](/img/structure/B2552681.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenylbutanamide](/img/structure/B2552684.png)

![[3-(Methylsulfanyl)phenyl]urea](/img/structure/B2552688.png)

![[3-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine](/img/structure/B2552690.png)
![2-(2,5-Dimethylbenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2552691.png)